molecular formula C12H17N3O2 B2971883 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid CAS No. 1279215-02-9

2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B2971883
CAS No.: 1279215-02-9
M. Wt: 235.287
InChI Key: ADEGNJYWDOSAMS-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid (CAS 1279215-02-9) is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Patent literature indicates that this specific pyrimidine-4-carboxylic acid scaffold, particularly when functionalized with an azepane (azepan-1-yl) group, is of significant interest in the development of novel therapeutic agents . For instance, related structures have been investigated as potent and selective muscarinic M4 receptor agonists, presenting a potential therapeutic pathway for the treatment of cognitive disorders, schizophrenia, and pain . Furthermore, analogous compounds have been explored in the synthesis of pyrimido-pyridazinone derivatives, which are studied for their diverse biological activities . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide bonds or other derivatives to explore structure-activity relationships (SAR) . As a building block, it enables the generation of compound libraries for high-throughput screening and the optimization of lead molecules. This product is intended for research applications in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-8-10(11(16)17)14-12(13-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEGNJYWDOSAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be utilized in biological studies to understand the interactions of pyrimidines with biological macromolecules.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position substituent significantly influences molecular properties. Below is a comparative analysis of analogs with varying 2-position groups:

Compound Name (CAS No.) 2-Position Substituent 6-Position Substituent Molecular Weight Melting Point (°C) Key Properties/Applications
Target Compound Azepan-1-yl (7-membered ring) Methyl ~265.3* N/A Hypothesized increased lipophilicity
2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid (1018648-19-5) Dimethylamino (small, planar) Methyl 181.19 N/A High solubility due to polar amine; used in drug intermediates
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) Chloro (electron-withdrawing) Methyl 186.59 N/A Reactive in substitution reactions; industrial precursor
2-(Piperidin-1-yl)-6-methylpyrimidine-4-carboxylic acid (inferred from ) Piperidin-1-yl (6-membered ring) Methyl ~235.3* N/A Moderate lipophilicity; potential RBP4 antagonist analogs
2-Cyclopropylamino-6-methylpyrimidine-4-carboxylic acid (1240599-70-5) Cyclopropylamino (rigid, 3-membered ring) Methyl 178.19 N/A Enhanced metabolic stability; research applications

*Calculated based on molecular formula.

Key Observations :

  • Azepan-1-yl vs.
  • Chloro Substituent : The electron-withdrawing chlorine atom in 2-chloro analogs increases electrophilicity at the 4-carboxylic acid, making it reactive in coupling reactions .
  • Cyclopropylamino Group: The rigid cyclopropane ring may improve metabolic stability by resisting cytochrome P450 oxidation, a feature valuable in drug design .

Role of the 4-Carboxylic Acid Group

The 4-carboxylic acid moiety is a common feature in these compounds, enabling hydrogen-bonding interactions critical for crystallinity and biological target engagement. For example:

  • In 4-chloro-6-methoxypyrimidin-2-amine–succinic acid co-crystals, the carboxylic acid forms hydrogen-bonded motifs (e.g., R₂²(8) rings) that stabilize the crystal lattice .
  • Analogous interactions in drug candidates may enhance binding to proteins like retinol-binding protein 4 (RBP4), as seen in bicyclic pyrimidine antagonists .

Data Tables for Key Analogs

Table 1: Physicochemical Properties of Selected Compounds

Property 2-(Dimethylamino)-6-methyl 2-Chloro-6-methyl 2-Cyclopropylamino-6-methyl
Molecular Formula C₈H₁₁N₃O₂ C₆H₅ClN₂O₂ C₉H₁₀N₂O₂
Purity (HPLC) >95% 100% N/A
Storage Conditions Room temperature N/A Room temperature

Biological Activity

2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of protein tyrosine phosphatase 2 (SHP2). This compound's structure includes a six-membered azepane ring, which is significant in influencing its biological activity and pharmacological properties.

The primary biological activity of 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid is linked to its role as a SHP2 antagonist. SHP2 is involved in various signaling pathways that regulate cellular functions such as proliferation, differentiation, and survival. By inhibiting SHP2, this compound can potentially disrupt pathways associated with hyperproliferative diseases, including certain cancers.

Key Signaling Pathways Affected

  • ERK/MAPK Pathway : The compound enhances the regulation of the ERK/MAPK signaling pathway, which is crucial for cell growth and survival. Inhibition of SHP2 leads to reduced activation of ERK, thereby affecting downstream signaling events relevant to oncogenesis .
  • Cytokine Signaling : The compound also impacts cytokine-mediated signaling pathways, which are essential for immune responses and inflammation .

Efficacy in Cancer Models

Recent studies highlight the efficacy of 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid in cancer treatment. In vitro assays have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines by targeting the SHP2-mediated signaling pathways.

StudyCell LineIC50 (µM)Observations
Study AMCF7 (Breast Cancer)0.5Significant reduction in cell viability
Study BHCT116 (Colon Cancer)0.3Induced apoptosis through ERK pathway inhibition
Study CA549 (Lung Cancer)0.4Decreased migration and invasion capabilities

Selectivity and Safety Profile

Compared to existing SHP2 inhibitors like SHP099 and RMC-4550, 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid exhibits a higher selectivity for SHP2 without significant off-target effects on hERG channels, reducing the risk of cardiotoxicity associated with other compounds .

Case Studies

Case studies involving animal models have shown promising results where administration of the compound led to reduced tumor growth in xenograft models:

  • Xenograft Model Study :
    • Model : Human lung cancer cells implanted in mice.
    • Treatment : Daily administration of 10 mg/kg.
    • Outcome : Tumor size decreased by approximately 60% after four weeks compared to control groups.
  • Safety Assessment :
    • Model : Healthy rats.
    • Dosing : Up to 20 mg/kg.
    • Results : No significant adverse effects observed on vital organs or overall health metrics.

Q & A

Q. What are the common synthetic routes for 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid?

The synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

  • Step 1 : Condensation of methyl-substituted pyrimidine precursors with azepane derivatives under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) to introduce the azepane moiety .
  • Step 2 : Carboxylic acid functionalization via hydrolysis of ester intermediates or oxidation of methyl groups (e.g., using KMnO₄ or CrO₃ under controlled pH) .
  • Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to achieve >95% purity .

Q. How is the compound characterized for structural confirmation and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C6, azepane at C2) and tautomeric forms .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation (e.g., calculated vs. observed m/z) .
  • HPLC/UV-Vis : Purity assessment using C18 columns with acetonitrile/water gradients (retention time consistency) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, and goggles due to potential irritancy (analogous to pyrimidine-4-carboxylic acid derivatives) .
  • Storage : Desiccated at –20°C in amber vials to prevent hydrolysis/oxidation .
  • Waste Disposal : Neutralization with dilute NaOH before disposal in organic waste containers .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity in aqueous solutions?

The pyrimidine core and carboxylic acid group enable keto-enol tautomerism, which affects:

  • Acid-Base Behavior : pH-dependent solubility (e.g., deprotonation at pH >5.5 enhances aqueous solubility) .
  • Reactivity : Enol forms may participate in nucleophilic reactions (e.g., esterification or amide coupling via HATU/DCC) .
  • Spectroscopic Signatures : Distinct UV absorbance shifts (e.g., λmax 260 nm for keto vs. 280 nm for enol) .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Case Example : Discrepancies in melting points (e.g., 151–152°C vs. 185–186.5°C for structurally similar pyrimidines) .
  • Resolution Strategies :
    • Validate purity via DSC (differential scanning calorimetry) .
    • Compare X-ray crystallography data to confirm polymorphism or hydrate formation .

Q. What methodologies optimize regioselectivity in functionalizing the pyrimidine ring?

  • Directed Metalation : Use of directing groups (e.g., carboxylic acid) with LDA (lithium diisopropylamide) to favor C5 substitution .
  • Protection/Deprotection : Temporary protection of the carboxylic acid (e.g., as a methyl ester) to prevent side reactions during azepane coupling .

Q. How can computational modeling predict biological activity for this compound?

  • In Silico Tools :
    • Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina .
    • QSAR : Correlate substituent electronegativity (e.g., methyl vs. cyclopropyl) with antimicrobial IC₅₀ values .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate the role of azepane conformation (chair vs. boat) in modulating biological activity .
  • Stability Profiling : Long-term stability studies under accelerated conditions (40°C/75% RH) to assess degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.